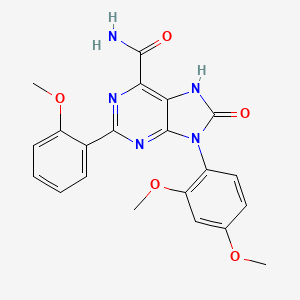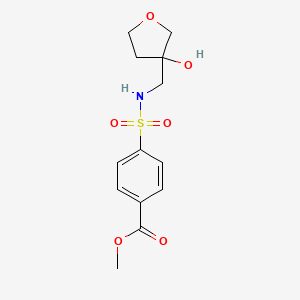
methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate, also known as Methyl HHT or Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate, is a chemical compound that has been widely studied for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT has been shown to modulate the immune response and reduce inflammation.
Mecanismo De Acción
The mechanism of action of methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of pro-apoptotic proteins. It has also been shown to modulate the activity of various neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects
methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of neurotransmitter activity in the brain, and the modulation of the immune response. It has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT in lab experiments is its ability to selectively target cancer cells and induce cell death, making it a potential candidate for cancer therapy. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT. One area of interest is its potential use in combination with other cancer therapies to enhance their effectiveness. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT and its potential applications in other scientific research fields.
Métodos De Síntesis
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate HHT is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 3-hydroxytetrahydrofuran-3-methanol, followed by the reaction of the resulting compound with methyl chloroformate and sodium sulfamate. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
methyl 4-[(3-hydroxyoxolan-3-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-12(15)10-2-4-11(5-3-10)21(17,18)14-8-13(16)6-7-20-9-13/h2-5,14,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMMCXCTBJTBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

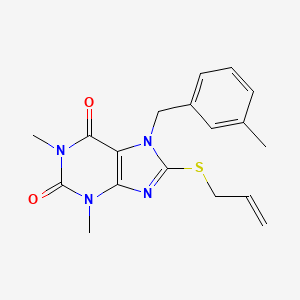
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)
![2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768453.png)

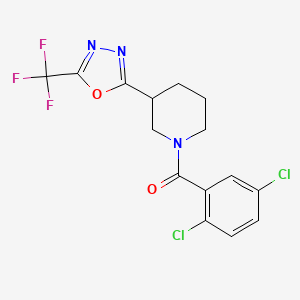
![(4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768458.png)
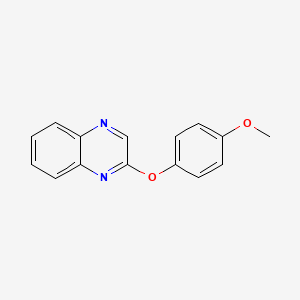





![N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2768470.png)
